molecular formula C6H8N4O B1330094 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 5346-53-2

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1330094
Key on ui cas rn: 5346-53-2
M. Wt: 152.15 g/mol
InChI Key: FOZZJAVSCUBGPM-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A 100-mL round-bottom flask was charged with 2-(ethoxymethylene)malononitrile (4.88 g, 39.96 mmol), ethanol (50 mL) and 2-hydrazinylethan-1-ol (4.4 g, 57.82 mmol). The resulting solution stirred for 10 h at 95° C. After cooling to room temperature, the reaction mixture was concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol) to afford 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3.9 g, 63%) as a yellow solid. MS (ESI, pos. ion) m/z 153 [M+H]+.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[NH:10]([CH2:12][CH2:13][OH:14])[NH2:11]>C(O)C>[NH2:9][C:8]1[N:10]([CH2:12][CH2:13][OH:14])[N:11]=[CH:4][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
4.4 g
Type
reactant
Smiles
N(N)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting solution stirred for 10 h at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=C(C=NN1CCO)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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